1,2-Dibenzylpiperazine
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Overview
Description
1,2-Dibenzylpiperazine is an organic compound belonging to the piperazine family. It is characterized by the presence of two benzyl groups attached to the nitrogen atoms of the piperazine ring. The molecular formula of this compound is C18H22N2, and it has a molar mass of 266.38 g/mol . This compound is often found as an impurity in the synthesis of benzylpiperazine, a recreational stimulant .
Preparation Methods
1,2-Dibenzylpiperazine can be synthesized through several methods:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Microwave-assisted synthesis: This method uses microwave energy to accelerate the reaction rates and increase the yield of this compound.
Industrial production: In industrial settings, the synthesis of this compound often involves the reaction of piperazine with benzyl chloride under controlled conditions to minimize the formation of impurities.
Chemical Reactions Analysis
1,2-Dibenzylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of benzyl alcohols and carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated benzyl derivatives, leading to the formation of substituted piperazines.
Scientific Research Applications
1,2-Dibenzylpiperazine has several applications in scientific research:
Mechanism of Action
Comparison with Similar Compounds
1,2-Dibenzylpiperazine is similar to other piperazine derivatives, such as:
1-Benzylpiperazine: Known for its stimulant effects, 1-Benzylpiperazine is often used recreationally and has a similar structure to this compound.
3,4-Methylenedioxy-1-benzylpiperazine: This compound has psychoactive properties and is used in research to study its effects on the central nervous system.
1-Methyl-4-benzylpiperazine: Another piperazine derivative with stimulant properties, used in scientific research.
Properties
IUPAC Name |
1,2-dibenzylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c1-3-7-16(8-4-1)13-18-14-19-11-12-20(18)15-17-9-5-2-6-10-17/h1-10,18-19H,11-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGGDPZUASKXAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1)CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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